molecular formula C12H19BrCl2N2 B2378256 N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride CAS No. 1233954-84-1

N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride

Cat. No.: B2378256
CAS No.: 1233954-84-1
M. Wt: 342.1
InChI Key: KNRAPEXKAYULMJ-UHFFFAOYSA-N
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Description

N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride is a brominated secondary amine salt featuring a piperidine backbone substituted with a 3-bromobenzyl group. The dihydrochloride salt form enhances its solubility and stability, which is critical for laboratory handling and reactivity studies.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;;/h1-3,8,12,14-15H,4-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRAPEXKAYULMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=CC=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of 3-bromobenzyl chloride with piperidine-4-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride has been explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology. Research indicates that compounds with piperidine structures can exhibit significant activity against a variety of targets, including serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions .

Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its ability to penetrate biological barriers and inhibit specific bacterial enzymes positions it as a promising lead compound for developing new anti-tubercular agents . The structure-activity relationship (SAR) studies have shown that modifications in the piperidine ring can enhance its potency and selectivity against bacterial strains, indicating a pathway for optimizing its therapeutic profile .

Synthetic Organic Chemistry

Building Block for Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its bromobenzyl group allows for various substitution reactions, enabling chemists to create diverse derivatives with tailored properties. This versatility is particularly useful in developing new materials and pharmaceuticals.

Reagent in Chemical Reactions
The compound is utilized as a reagent in several chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity profile makes it suitable for creating various functionalized piperidine derivatives, which are valuable in medicinal chemistry and material science.

Biological Research

Mechanistic Studies
The interaction of this compound with biological targets has been the subject of extensive research. Studies have focused on its mechanism of action, particularly how it modulates receptor activity and enzyme function. These insights are crucial for understanding its potential side effects and therapeutic benefits .

Case Studies
Several case studies have documented the use of this compound in biological assays. For instance, one study demonstrated its ability to inhibit specific kinases involved in cancer progression, suggesting its potential role as an anticancer agent . Another case highlighted its effectiveness in modulating immune responses, pointing to possible applications in immunotherapy .

Data Table: Summary of Applications

Field Application Key Findings
Medicinal ChemistryTherapeutic agent for CNS disordersPotential interaction with neurotransmitter systems
Antimicrobial activity against Mycobacterium tuberculosisEffective inhibitor with promising SAR
Synthetic Organic ChemistryIntermediate for complex organic synthesisVersatile reagent for functionalized derivatives
Biological ResearchMechanistic studies on receptor modulationInsights into therapeutic benefits and side effects

Mechanism of Action

The mechanism of action of N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Meta- vs. Para-Bromobenzyl Derivatives

The para-brominated analog, N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride (CAS: 1233952-38-9), differs only in the bromine substitution position on the benzyl group. This positional isomerism significantly impacts electronic and steric properties:

  • Applications : While neither compound’s specific applications are detailed in the evidence, para-substituted aryl halides are often preferred in catalysis due to better steric accessibility for metal catalysts .
Property N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride
Substitution Position Meta Para
CAS Number Not provided 1233952-38-9
Molecular Weight Not available 342.10 g/mol
Purity Not available 95.0%

Functional Group Variations: Nitro vs. Bromo Substituents

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride (PK00255E-2) replaces bromine with a nitro group at the meta position . Key distinctions include:

  • Reactivity : The nitro group is a stronger electron-withdrawing group, which may reduce nucleophilicity of the benzyl-piperidine amine compared to the bromo analog.
  • Safety Considerations : The nitro derivative’s safety data sheet highlights risks such as skin/eye irritation, emphasizing the need for stringent handling protocols .

Piperidine Backbone Modifications: Stereochemistry and Alkylation

Compounds like (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 477600-68-3) introduce stereochemical complexity and additional alkyl groups :

  • Stereochemical Influence: The cis-configuration (3S,4S) in this analog is critical for its role in synthesizing immunosuppressants targeting JAK3 activation .
  • Alkylation Effects : Methyl groups on the piperidine ring alter steric bulk and basicity, which can modulate receptor binding affinity in pharmaceutical applications.

Substituent Diversity in Piperidine Derivatives

  • Physical Properties : 13b has a melting point of 190–192°C, which may reflect higher crystallinity due to the ethylenedioxy group’s planarity .

Biological Activity

N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various biochemical pathways, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Bromobenzyl Group : A benzyl moiety substituted with a bromine atom at the 3-position.
  • Dihydrochloride Salt Form : Enhances solubility and bioavailability.

1. Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle function. Inhibition of AChE is a common strategy in the treatment of Alzheimer's disease (AD).

Research indicates that compounds similar to N-(3-Bromobenzyl)piperidine derivatives exhibit varying degrees of AChE inhibitory activity. For instance, derivatives with similar piperidine structures were reported to have moderate AChE inhibition, with some achieving an inhibitory percentage greater than 10% at concentrations of 100 μM .

2. Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Compounds containing piperidine rings have shown promising antioxidant activities. For example, certain piperidine derivatives were evaluated for their ability to scavenge free radicals and demonstrated significant antioxidant effects .

3. Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively documented; however, related piperidine compounds have exhibited notable antibacterial and antifungal activities. A study evaluating similar piperidine derivatives reported moderate to good activity against several bacterial strains . This suggests that this compound may also possess antimicrobial properties worthy of further investigation.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AChE InhibitionModerate activity (>10% inhibition at 100 μM)
Antioxidant ActivitySignificant free radical scavenging

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